
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is a chemical compound with potential applications in various scientific fields This compound is characterized by the presence of a hydroxyethylamino group and a hexanol backbone, along with diethanesulfonate and hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride typically involves the reaction of 1-hexanol with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The diethanesulfonate group is introduced through a subsequent reaction with diethanesulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the intermediate product, and the final conversion to the diethanesulfonate hydrochloride form. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The diethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the diethanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(N-Hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose: A key intermediate in the synthesis of miglitol, used in the treatment of type II diabetes mellitus.
Trolamine: A tertiary amine and triol used as a pH adjuster and surfactant in industrial and cosmetic products.
Hydroxyethyl Starch: A plasma volume substitute used to treat and prevent hypovolemia.
Uniqueness
6-((2-Hydroxyethyl)amino)-1-hexanol diethanesulfonate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
| 61556-92-1 | |
Molecular Formula |
C12H28ClNO6S2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-ethylsulfonyloxyethyl(6-ethylsulfonyloxyhexyl)azanium;chloride |
InChI |
InChI=1S/C12H27NO6S2.ClH/c1-3-20(14,15)18-11-8-6-5-7-9-13-10-12-19-21(16,17)4-2;/h13H,3-12H2,1-2H3;1H |
InChI Key |
PSNUUGIGXJKHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OCCCCCC[NH2+]CCOS(=O)(=O)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)


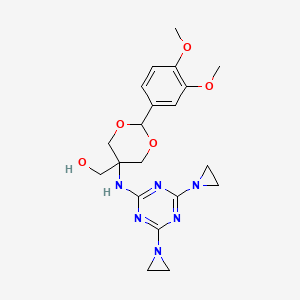
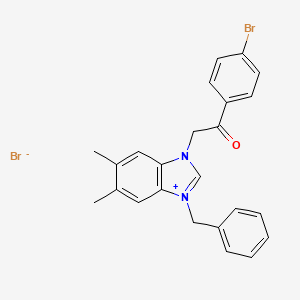
![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

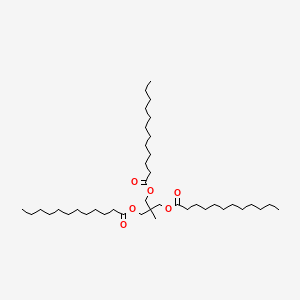
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
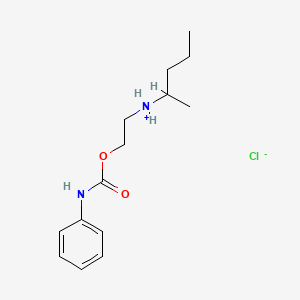

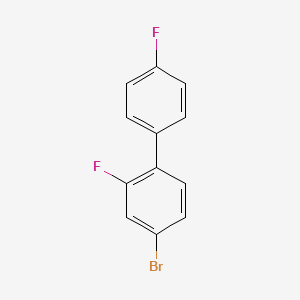
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)

